2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine
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Overview
Description
2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines. These compounds are characterized by a cyclohexane ring substituted with an amine group and various alkyl groups. This particular compound features a cyclohexane ring with a methyl group, a pentan-2-yl group, and a propan-2-yl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The methyl, pentan-2-yl, and propan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate precursors.
Continuous Flow Reactors: Employing continuous flow chemistry to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated amines.
Scientific Research Applications
2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.
N-Methylcyclohexylamine: A compound with a methyl group attached to the nitrogen atom.
N,N-Dimethylcyclohexylamine: A compound with two methyl groups attached to the nitrogen atom.
Uniqueness
2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
76184-03-7 |
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Molecular Formula |
C15H31N |
Molecular Weight |
225.41 g/mol |
IUPAC Name |
2-methyl-N-pentan-2-yl-5-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C15H31N/c1-6-7-13(5)16-15-10-14(11(2)3)9-8-12(15)4/h11-16H,6-10H2,1-5H3 |
InChI Key |
YWGGQIACEJWLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1CC(CCC1C)C(C)C |
Origin of Product |
United States |
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